3-Bromo-5-fluoro-4-nitrobenzaldehyde

Catalog No.
S15853995
CAS No.
M.F
C7H3BrFNO3
M. Wt
248.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-fluoro-4-nitrobenzaldehyde

Product Name

3-Bromo-5-fluoro-4-nitrobenzaldehyde

IUPAC Name

3-bromo-5-fluoro-4-nitrobenzaldehyde

Molecular Formula

C7H3BrFNO3

Molecular Weight

248.01 g/mol

InChI

InChI=1S/C7H3BrFNO3/c8-5-1-4(3-11)2-6(9)7(5)10(12)13/h1-3H

InChI Key

WVACBERNMUBJAD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C=O

3-Bromo-5-fluoro-4-nitrobenzaldehyde is an aromatic compound characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a benzaldehyde structure. Its molecular formula is C7H4BrFNO3C_7H_4BrFNO_3, and it has a molecular weight of approximately 247.01 g/mol. The compound features a benzene ring with three substituents that significantly influence its chemical properties and reactivity. The electron-withdrawing effects of the bromine, fluorine, and nitro groups enhance the compound's electrophilicity, making it a versatile intermediate in various

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under suitable conditions.
  • Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts.
  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.

Common Reactions

Reaction TypeExample ReactionMajor Products Formed
Nucleophilic SubstitutionC7H4BrFNO3+RNH2C7H4FNO3R+HBrC_7H_4BrFNO_3+R-NH_2\rightarrow C_7H_4FNO_3R+HBrSubstituted derivatives
ReductionC7H4BrFNO3+H2C7H5BrFNH2OC_7H_4BrFNO_3+H_2\rightarrow C_7H_5BrFNH_2O3-Bromo-5-fluoro-4-aminobenzaldehyde
OxidationC7H4BrFNO3+[O]C7H3BrFNO2C_7H_4BrFNO_3+[O]\rightarrow C_7H_3BrFNO_23-Bromo-5-fluoro-4-nitrobenzoic acid

Research indicates that 3-Bromo-5-fluoro-4-nitrobenzaldehyde exhibits potential biological activities, particularly in antimicrobial and anticancer applications. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the compound has been explored for its role in drug development, especially for designing molecules with specific biological activities.

The synthesis of 3-Bromo-5-fluoro-4-nitrobenzaldehyde typically involves multi-step reactions starting from benzaldehyde derivatives. Common methods include:

  • Nitration: Introduction of the nitro group to the benzaldehyde ring using a mixture of nitric acid and sulfuric acid.
  • Bromination: Addition of bromine to the nitrobenzaldehyde.
  • Fluorination: Introduction of the fluorine atom to the bromonitrobenzaldehyde.

Industrial production often employs optimized reaction conditions for larger scale synthesis and may utilize techniques such as Friedel-Crafts acylation followed by nitration and halogenation.

3-Bromo-5-fluoro-4-nitrobenzaldehyde finds diverse applications in various fields:

  • Organic Chemistry: Used as a building block in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Explored as a precursor in the synthesis of compounds with potential therapeutic effects.
  • Dyes and Pigments: Utilized in producing specialty chemicals due to its unique reactivity patterns.

The mechanism of action for 3-Bromo-5-fluoro-4-nitrobenzaldehyde involves its interaction with various molecular targets. The presence of electron-withdrawing groups enhances its electrophilicity, allowing it to participate in nucleophilic substitution or electrophilic aromatic substitution reactions. Studies have shown its potential interactions with biological macromolecules, leading to antimicrobial or anticancer effects.

Several compounds share structural similarities with 3-Bromo-5-fluoro-4-nitrobenzaldehyde. Here are some notable examples:

Compound NameSimilarity IndexUnique Features
3-Bromo-4-fluorobenzaldehyde0.85Lacks the nitro group; different reactivity profile
4-Fluoro-3-nitrobenzaldehyde0.88Lacks bromine; affects reactivity in halogenation
2-Bromo-4-fluoro-5-nitrobenzaldehyde0.90Different positioning of bromine and fluorine groups

Uniqueness

3-Bromo-5-fluoro-4-nitrobenzaldehyde is unique due to the simultaneous presence of bromine, fluorine, and nitro groups, which confer distinct reactivity patterns compared to its analogs. This combination imparts valuable properties for organic synthesis and research applications that are not effectively achieved with similar compounds.

XLogP3

2

Hydrogen Bond Acceptor Count

4

Exact Mass

246.92803 g/mol

Monoisotopic Mass

246.92803 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-15

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